methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate
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Overview
Description
Methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]pentanoate is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions under controlled conditions to form the tricyclic structure.
Introduction of the difluorophenyl group: This step often involves the use of halogenated reagents and catalysts to introduce the difluorophenyl moiety.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its unique structure.
Materials Science: Its tricyclic structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate involves its interaction with specific molecular targets. The difluorophenyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The tricyclic core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate
- 3-{[(2R,3R,6R)-3-(2,3-Difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undec-5-yl]methyl}phenol
Uniqueness
Methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]pentanoate is unique due to its specific difluorophenyl substitution pattern and the presence of a pentanoate ester group
Properties
IUPAC Name |
methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N2O2/c1-27-18(26)7-2-3-10-25-13-16(15-5-4-6-17(22)19(15)23)21-20(25)14-8-11-24(21)12-9-14/h4-6,14,16,20-21H,2-3,7-13H2,1H3/t16-,20+,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCKDHWVPQJOA-ZLGUVYLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN1CC(C2C1C3CCN2CC3)C4=C(C(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCN1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=C(C(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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